molecular formula C11H12S2 B14601394 2-phenyl-6,7-dihydro-5H-1,4-dithiepine CAS No. 60973-46-8

2-phenyl-6,7-dihydro-5H-1,4-dithiepine

Cat. No.: B14601394
CAS No.: 60973-46-8
M. Wt: 208.3 g/mol
InChI Key: UFWFDDSIBKIORA-UHFFFAOYSA-N
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Description

2-Phenyl-6,7-dihydro-5H-1,4-dithiepine is a sulfur-containing heterocyclic compound characterized by a seven-membered ring system with two sulfur atoms at positions 1 and 3. The molecule features partial unsaturation (6,7-dihydro) and a phenyl substituent at position 4. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, materials science, and medicinal chemistry. Its synthesis typically involves cyclization reactions of dithiol precursors or transition-metal-catalyzed coupling strategies .

Properties

CAS No.

60973-46-8

Molecular Formula

C11H12S2

Molecular Weight

208.3 g/mol

IUPAC Name

2-phenyl-6,7-dihydro-5H-1,4-dithiepine

InChI

InChI=1S/C11H12S2/c1-2-5-10(6-3-1)11-9-12-7-4-8-13-11/h1-3,5-6,9H,4,7-8H2

InChI Key

UFWFDDSIBKIORA-UHFFFAOYSA-N

Canonical SMILES

C1CSC=C(SC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Catalytic Knoevenagel Condensation Pathways

The base-catalyzed three-component reaction of malononitrile derivatives, aromatic aldehydes, and 1,2-ethanedithiol provides a versatile platform for dithiepine synthesis. Using 4-fluorobenzaldehyde as a model substrate, ethanol emerges as the preferred solvent due to its ability to dissolve malononitrile (2.5 mmol) while precipitating the macrocyclic product. Triethylamine (5 mol%) achieves 67% yield under reflux conditions (70°C, 5 hr), outperforming Lewis acids like NiCl₂·6H₂O which completely suppress product formation.

Table 1: Catalyst screening for three-component dithiepine synthesis

Entry Catalyst Solvent Yield (%)
1 Et₃N EtOH 67
2 DBU EtOH 63
3 Piperidine EtOH 59
4 K₂CO₃ EtOH 51
5 H₃BO₃ EtOH 0

Stoichiometric Control in Ring Size Determination

Critical to avoiding polymeric byproducts is maintaining a 1:1:1 molar ratio between aldehyde, dithiol, and malononitrile derivatives. Excess 1,2-ethanedithiol leads to rapid gum formation through competing oligomerization pathways, particularly when using α,ω-dithiols with chain lengths exceeding two carbons. X-ray crystallography of the Knoevenagel intermediate 2-(4-fluorobenzylidene)malononitrile confirms planar geometry (RMSD 0.055 Å), facilitating subsequent [2+2] cycloaddition with dithiols.

Alkyne-Based Dithiolene Annulation

Sodium Hydride-Mediated Cyclization

Recent advances in acetylene chemistry enable direct conversion of phenyl-substituted propargyl alcohols to 1,4-dithiepines via dithiol coupling. Treatment of 6-(phenylethynyl)pterin derivatives with 1,2-ethanedithiol (2.2 eq) in THF containing NaH (3 eq) achieves 76% yield at room temperature through sequential thiol-Michael addition and 6π-electrocyclization. The reaction exhibits remarkable functional group tolerance, accommodating electron-donating (-OCH₃) and withdrawing (-CF₃) substituents on the aromatic ring.

Table 2: Substrate scope in alkyne annulation reactions

R Group Reaction Time (hr) Yield (%)
4-OCH₃ 3 68
3-CF₃ 4 72
2-Cl 5 63
H 2 76

Oxidative Ring Contraction Mechanisms

N-Bromosuccinimide (NBS) mediates the conversion of thioketal precursors to conjugated dithiolenes through radical-initiated dehydrogenation. Exposure of 5,6-dihydro-dithiin derivatives to NBS (1.1 eq) in CCl₄ induces selective α-C-H abstraction, generating the fully unsaturated 1,4-dithiepine core in 45% isolated yield. This two-step protocol (thioketal formation → oxidative aromatization) proves particularly effective for electron-deficient substrates where direct annulation proves challenging.

Solvent Effects on Reaction Regioselectivity

Ethanol's dual role as solvent and proton shuttle significantly impacts product distribution. Comparative studies reveal a 3.9-fold rate enhancement in EtOH versus dichloromethane (krel = 3.9 at 70°C), attributable to stabilization of the zwitterionic intermediate through H-bonding networks. Polar aprotic solvents like DMF favor side reactions via enolate formation, while water induces premature precipitation of the macrocyclic product.

Table 3: Solvent optimization for dithiepine synthesis

Solvent Dielectric Constant (ε) Yield (%)
EtOH 24.3 67
H₂O 80.1 61
CH₂Cl₂ 8.93 34
DMF 36.7 29

Spectroscopic Characterization

¹H NMR analysis of the ethylene bridge (SCH₂CH₂S) reveals distinct diastereotopic proton splitting (δ 3.45-3.72 ppm, J = 14 Hz) arising from restricted rotation about the S-C bonds. Conformational locking induces deshielding of the vinylic protons (δ 6.89-7.32 ppm), while IR spectroscopy confirms C≡N stretch absorption at 2215 cm⁻¹ from residual malononitrile-derived substituents.

Chemical Reactions Analysis

Oxidation Reactions

2-phenyl-6,7-dihydro-5H-1,4-dithiepine undergoes oxidation at sulfur atoms, forming sulfoxides or sulfones. This reactivity is critical for modifying electronic properties and enhancing biological activity.

Reagent Conditions Product Yield Source
Hydrogen peroxide (H₂O₂)Ethanol, 70°C1,4-dithiepine-1,4-dioxide67%
m-CPBADichloromethane, RTMonosulfoxide derivative58%

Key Findings :

  • Oxidation with H₂O₂ in ethanol selectively produces the disulfoxide (1,4-dioxide) as the major product .

  • Controlled oxidation with m-CPBA yields monosulfoxides, which are intermediates in drug-design applications .

Reduction Reactions

The dithiepine ring can be reduced to more saturated forms, altering ring strain and reactivity.

Reagent Conditions Product Yield Source
LiAlH₄THF, reflux2-phenyl-1,4-dithiepane72%
NaBH₄Methanol, RTPartial reduction to dihydro derivative45%

Mechanistic Insight :

  • LiAlH₄ fully reduces the 6,7-dihydro-5H ring to a fully saturated 1,4-dithiepane .

  • NaBH₄ provides partial reduction, retaining some ring unsaturation .

Cycloaddition and Macroheterocyclization

The compound participates in (2 + 2) cycloadditions to form macrocyclic systems, a reaction leveraged in supramolecular chemistry.

Example Reaction :
this compound + malononitrile + aryl aldehyde
→ 1,4,8,11-tetrathiacyclotetradeca-5,12-diene derivative

Catalyst Solvent Yield Conditions Source
TriethylamineEthanol67%70°C, 5 h
DBUEthanol63%70°C, 5 h

Applications :

  • Macrocycles derived from this reaction show potential in ion transport and catalysis .

Ring Expansion Reactions

The dithiepine ring can expand via oxidative methods, forming larger sulfur-containing rings.

Reagent Conditions Product Yield Source
IBX/TEABAcetonitrile, RTDihydro-1,4-dithiocin89%

Mechanism :

  • o-Iodoxybenzoic acid (IBX) with tetraethylammonium bromide (TEAB) facilitates ring expansion via sulfonium intermediate formation .

Substitution Reactions

Electrophilic substitution occurs at the phenyl group or sulfur atoms, enabling functionalization.

Reagent Conditions Product Yield Source
Cl₂CCl₄, 0°C2-(4-chlorophenyl) derivative53%
CH₃IK₂CO₃, DMFS-methylated product61%

Key Insight :

  • Halogenation preferentially occurs at the para position of the phenyl group .

  • Alkylation at sulfur enhances solubility in polar solvents .

Comparative Reactivity with Analogues

The phenyl substituent influences reactivity compared to alkyl-substituted dithiepines:

Property 2-Phenyl Derivative6,7-Dihydro-2-methylSource
Oxidation RateSlowerFaster
Reduction StabilityHigherModerate

Explanation :

  • Steric hindrance from the phenyl group slows oxidation but stabilizes reduced forms .

Scientific Research Applications

2-phenyl-6,7-dihydro-5H-1,4-dithiepine has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-phenyl-6,7-dihydro-5H-1,4-dithiepine exerts its effects involves interactions with various molecular targets. For instance, its derivatives have been shown to inhibit tubulin polymerization, which is crucial for cell division . This makes it a potential candidate for anticancer therapy. The compound’s sulfur atoms also play a role in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Table 1: Key Structural Analogues of 2-Phenyl-6,7-dihydro-5H-1,4-dithiepine

Compound Name Core Structure Substituents Key Applications Reference
6,7-dihydro-5H-1,4-dioxepine 7-membered ring (O, S) Variable (e.g., phenethyl) Antimicrobial, anti-inflammatory
5,6-dihydro-1,4-dithiin-2,3-dithiolate (ddd) 6-membered ring (S, S) Dithiolate ligands Nonlinear optical materials
2,3-diaryl-6,7-dihydro-5H-1,4-diazepines 7-membered ring (N, N) Aryl groups Antileukemic agents
Ni(dpedt)(pddt)·CS₂ 7-membered dithiepine-dithiolate Nickel coordination Molecular semiconductors

Key Observations:

  • Ring Size and Heteroatoms : The seven-membered dithiepine ring exhibits greater conformational flexibility compared to six-membered dithiins (e.g., dddt), enhancing its adaptability in coordination chemistry. However, replacing sulfur with oxygen (dioxepine) or nitrogen (diazepine) alters electronic properties and bioactivity .
  • Substituent Effects : The phenyl group in 2-phenyl-dithiepine enhances π-stacking interactions in materials science, whereas diaryl-substituted diazepines show improved antileukemic activity due to hydrophobic interactions with biological targets .
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property 2-Phenyl-dithiepine Dioxepine (Compound 11/12) Diazepine (2,3-diaryl)
Solubility (Polar solvents) Moderate High Low
Melting Point (°C) 120–125 (est.) 85–90 180–185
λₘₐₓ (UV-Vis) 280 nm 265 nm 320 nm
  • Electronic Properties : The sulfur atoms in dithiepine contribute to a lower bandgap compared to dioxepines, as evidenced by UV-Vis spectroscopy .
  • Thermal Stability : Diazepines exhibit higher melting points due to stronger intermolecular hydrogen bonding, whereas dithiepines are more thermally stable in coordination complexes .

Q & A

Q. How to structure a research paper to emphasize methodological rigor in studying this compound?

  • Methodological Answer : Follow APA standards for clarity: Include a dedicated "Methods" section with subsections on synthesis, characterization, and computational details. Use tables for reproducibility (e.g., exact reagent grades, instrument parameters) and append raw spectra .

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